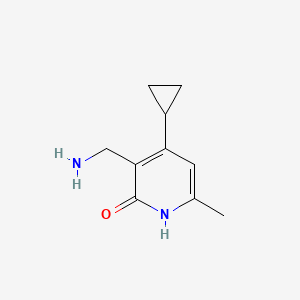![molecular formula C14H15BrN4O2 B8475990 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8475990.png)
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azetidin-3-yloxy group, a bromine atom, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidin-3-yloxy Intermediate: This step involves the reaction of azetidine with an appropriate halogenated pyridine derivative under basic conditions to form the azetidin-3-yloxy intermediate.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyridine ring.
Methylation: The final step involves the methylation of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyridin-2-ylacetic Acid Derivatives:
Uniqueness
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is unique due to the presence of the azetidin-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a versatile compound for scientific research and industrial applications.
属性
分子式 |
C14H15BrN4O2 |
|---|---|
分子量 |
351.20 g/mol |
IUPAC 名称 |
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O2/c1-19-8-9(15)4-12(14(19)20)18-13-3-2-10(7-17-13)21-11-5-16-6-11/h2-4,7-8,11,16H,5-6H2,1H3,(H,17,18) |
InChI 键 |
CDOVZKVSAXWLQP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)OC3CNC3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
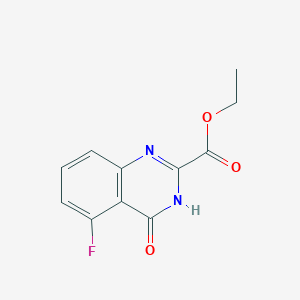
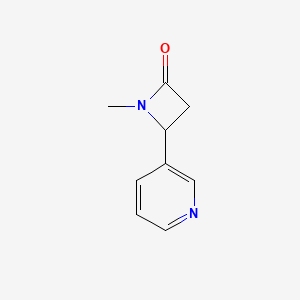

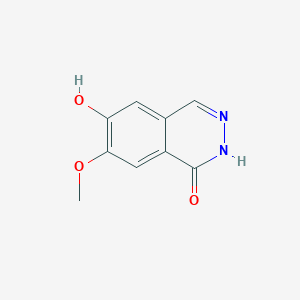
![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8475951.png)
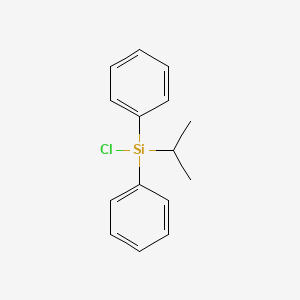
![1-[(2S)-2-amino-3-phenylpropionyl]-4-methylpiperazine](/img/structure/B8475962.png)

![N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8475976.png)


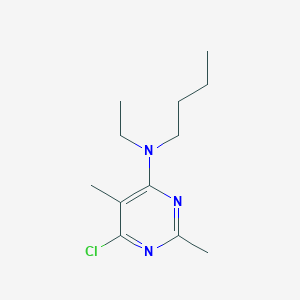
![5-Chloro-6-methylbenzo [b] thiophene](/img/structure/B8476007.png)
